1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
Overview
Description
1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a chemical compound belonging to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which contribute to their diverse chemical properties and potential applications. This compound is of particular interest due to its potential use in various scientific and industrial fields.
Preparation Methods
The synthesis of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves several steps, including the formation of the benzoannulene core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a suitable diene with a methoxy-substituted aromatic compound can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets. For instance, its derivatives act as selective estrogen receptor degraders by binding to the estrogen receptor and promoting its degradation, thereby inhibiting the receptor’s activity . This mechanism is crucial in the context of treating hormone receptor-positive cancers.
Comparison with Similar Compounds
1-Methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one can be compared with other benzoannulene derivatives, such as:
- 6,7-Dihydro-5H-benzo 7annulene : This compound shares a similar core structure but lacks the methoxy group, which can significantly alter its chemical properties and reactivity .
- 5H-Benzo[a]cycloheptene : Another related compound with a different substitution pattern, affecting its chemical behavior and potential applications .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulene-6-carbonitrile : This compound has a nitrile group, which introduces different reactivity and potential uses compared to the methoxy-substituted analogue .
Properties
IUPAC Name |
1-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-2-4-9-8-10(13)5-3-6-11(9)12/h2,4,7H,3,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIWLNBWWLQXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.